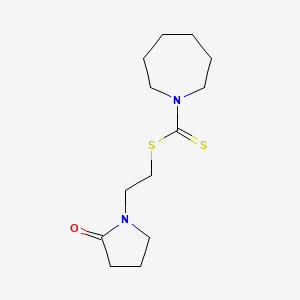
2-(2-oxo-1-pyrrolidinyl)ethyl 1-azepanecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves reactions between substituted 2H-azirines and enamines, leading to various pyrrole-2-carboxylic acid derivatives (Law et al., 1984). Additionally, reactions of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine have been utilized to access a library of pyrrole systems, which could be relevant to the synthesis of 2-(2-oxo-1-pyrrolidinyl)ethyl 1-azepanecarbodithioate (Dawadi & Lugtenburg, 2011).
Molecular Structure Analysis
Molecular and structural analyses of pyrrolidine derivatives can be performed using various spectroscopic techniques, including FT-IR and NMR, alongside density functional theory (DFT) studies to elucidate geometrical structures, vibrational frequencies, and chemical shifts (Fereyduni et al., 2011).
Chemical Reactions and Properties
Pyrrolidine derivatives can undergo various chemical reactions, including coupling-isomerization sequences and reactions with Lewis acids, to synthesize complex heterocyclic structures (Schramm et al., 2006). These reactions are critical for the functionalization and modification of the core structure, impacting the compound's chemical properties.
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, including solubility, melting point, and crystal structure, can significantly influence their application potential. Single-crystal X-ray diffraction analysis is a powerful tool for understanding these properties and the supramolecular architecture of the compounds (Fu et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for determining the utility of pyrrolidine derivatives in various applications. Studies on the synthesis and reactivity of these compounds provide insights into their chemical behavior and potential uses (Lu & Shi, 2007).
Propriétés
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl azepane-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS2/c16-12-6-5-9-14(12)10-11-18-13(17)15-7-3-1-2-4-8-15/h1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOKPXNPSIZAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)SCCN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-1-pyrrolidinyl)ethyl 1-azepanecarbodithioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5679446.png)
![N-[3-(cyclopentyloxy)propyl]-6-ethylpyrimidin-4-amine](/img/structure/B5679449.png)
![4-[(4-chlorophenyl)sulfonyl]-N,N,2-trimethyl-1,3-oxazol-5-amine](/img/structure/B5679455.png)
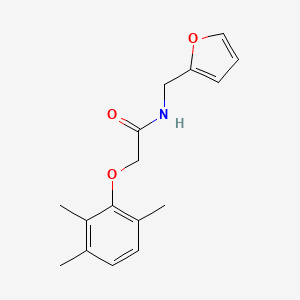

![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5679467.png)
![N-benzyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5679475.png)
![[(3aS*,9bS*)-2-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5679484.png)
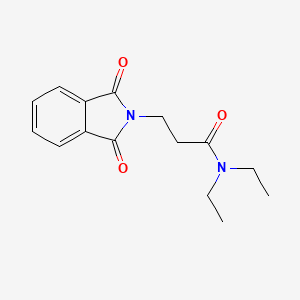

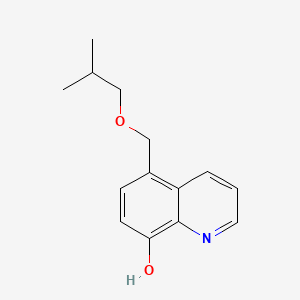
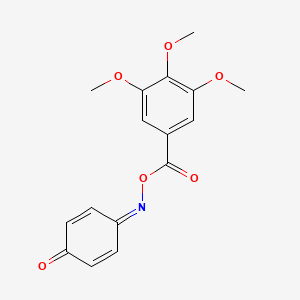
![2-isobutyl-8-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679534.png)
![2-(3-phenylpropyl)-8-[3-(1H-pyrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679549.png)